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Compound of Interest

Compound Name: Fmoc-NH-PEG6-CH2COOH

Cat. No.: B607504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Fmoc-NH-PEG6-
CH2COOH, a heterobifunctional linker, in bioconjugation. This reagent is particularly valuable

in peptide synthesis, drug delivery, and the development of therapeutic conjugates due to its

discrete polyethylene glycol (PEG) spacer, which enhances solubility and provides spatial

separation, and its orthogonal protecting groups, which allow for controlled, sequential

reactions.

Introduction to Fmoc-NH-PEG6-CH2COOH
Fmoc-NH-PEG6-CH2COOH is a versatile crosslinking reagent characterized by three key

components:

Fmoc (9-fluorenylmethoxycarbonyl) protected amine: A base-labile protecting group that

allows for the temporary masking of the terminal amine. This is a cornerstone of modern

solid-phase peptide synthesis (SPPS).[1]

PEG6 (hexaethylene glycol) spacer: A hydrophilic chain of six ethylene glycol units. This

spacer increases the solubility of the resulting conjugate in aqueous media, reduces

aggregation, and can improve pharmacokinetic properties.[2][3][4][5]

Carboxylic acid (CH2COOH) terminus: A reactive group that can be activated to form a

stable amide bond with primary amines, such as those found on the surface of proteins (e.g.,
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lysine residues) or on other molecules.

The orthogonal nature of the Fmoc group (removed by base) and the carboxylic acid (activated

for coupling) enables precise, stepwise synthesis and conjugation strategies.

Chemical and Physical Properties
Below is a summary of the key properties of Fmoc-NH-PEG6-CH2COOH.

Property Value Reference

Molecular Formula C29H39NO10

Molecular Weight 561.62 g/mol

Appearance
Colorless to light yellow

viscous liquid

Purity (Typical) ≥95%

Storage Conditions
-20°C, protected from light and

moisture

Applications
Fmoc-NH-PEG6-CH2COOH is a valuable tool in a variety of bioconjugation applications:

Peptide Synthesis: Incorporation of a PEG spacer into a peptide sequence during SPPS to

enhance solubility and bioavailability.

Antibody-Drug Conjugates (ADCs): As a linker to attach a cytotoxic payload to a monoclonal

antibody, where the PEG component can improve the ADC's pharmacokinetic profile and

reduce aggregation.

PEGylation of Proteins and Peptides: Site-specific modification of biologics to increase their

hydrodynamic radius, prolonging circulation half-life and reducing immunogenicity.

Development of Probes and Diagnostics: Linking fluorescent dyes, radioisotopes, or other

imaging agents to targeting moieties.
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Experimental Protocols
Protocol 1: Incorporation of a PEG6 Spacer into a
Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of Fmoc-NH-PEG6-CH2COOH to the N-terminus of a

resin-bound peptide during standard Fmoc-based SPPS.

Materials:

Peptide-resin with a free N-terminal amine

Fmoc-NH-PEG6-CH2COOH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

Washing solvents: DCM (Dichloromethane), IPA (Isopropanol)

Fmoc deprotection solution: 20% piperidine in DMF

Solid-phase peptide synthesis vessel and shaker

Procedure:

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, treat the resin with 20%

piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to

ensure complete removal of the Fmoc group.

Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove

residual piperidine.
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Activation of Fmoc-NH-PEG6-CH2COOH:

In a separate vial, dissolve 3 equivalents of Fmoc-NH-PEG6-CH2COOH and 2.9

equivalents of HBTU (or HATU) in DMF.

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

Coupling Reaction: Add the activated linker solution to the peptide-resin.

Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary

amines. A negative result (yellow beads) indicates complete coupling. If the test is positive,

extend the coupling time or consider a double coupling.

Washing: Wash the resin with DMF (5x) to remove excess reagents.

Continuation of Synthesis: The resin now has a terminal Fmoc-protected PEG6 linker. The

Fmoc group can be removed using the standard deprotection protocol (Step 2) to allow for

the coupling of the next amino acid or another moiety.

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is

cleaved from the resin and side-chain protecting groups are removed using a cleavage

cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

Expected Results and Characterization:

The successful incorporation of the PEG6 linker can be confirmed by mass spectrometry (LC-

MS) of the cleaved peptide, which will show a mass increase corresponding to the PEG6-NH-

CH2COOH moiety. The purity of the final PEGylated peptide can be assessed by RP-HPLC.

Quantitative Data (Representative):
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Parameter Typical Value

Coupling Efficiency >99% (as determined by Kaiser test)

Final Peptide Purity (post-HPLC) >95%

Overall Yield (post-purification) 15-40% (highly sequence-dependent)

Note: This data is representative for standard peptide synthesis and may vary depending on

the specific peptide sequence and synthesis conditions.

Peptide-Resin
(Free N-terminus)

Couple to
Peptide-Resin

Activate
Fmoc-NH-PEG6-CH2COOH

(HBTU/DIPEA in DMF)

Wash with DMF

Kaiser Test
Positive

Fmoc Deprotection
(20% Piperidine/DMF)

Negative Wash with DMF/IPA Couple Next Amino Acid
or Cleave Peptide

Click to download full resolution via product page

Workflow for incorporating Fmoc-NH-PEG6-CH2COOH in SPPS.

Protocol 2: Conjugation of a PEGylated Peptide to a
Protein
This protocol describes the conjugation of a peptide containing a free amine (after Fmoc

deprotection of the PEG linker) to a protein via its carboxylic acid groups. This is a two-step

process involving the activation of the protein's carboxyl groups followed by reaction with the

amine-PEG-peptide.

Materials:

Protein with accessible carboxylic acid groups (e.g., Asp, Glu, C-terminus)

Peptide with an N-terminal NH2-PEG6-CH2COOH moiety
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Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-

hydroxysulfosuccinimide)

Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)

Quenching solution: Hydroxylamine or Tris buffer

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10

mg/mL.

Carboxyl Group Activation:

Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the

protein solution.

Incubate at room temperature for 15-30 minutes.

Removal of Excess Activation Reagents: Immediately purify the activated protein using a

desalting column equilibrated with the reaction buffer to remove excess EDC and Sulfo-NHS.

Conjugation Reaction:

Immediately add the amine-PEG-peptide to the activated protein solution. A 10- to 20-fold

molar excess of the peptide over the protein is recommended.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching: Add a quenching solution (e.g., 10 mM hydroxylamine) to stop the reaction by

reacting with any remaining activated carboxyl groups. Incubate for 15 minutes.

Purification: Purify the protein-peptide conjugate from unreacted peptide and byproducts

using SEC or extensive dialysis against a suitable buffer (e.g., PBS).
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Characterization:

The successful conjugation can be confirmed by SDS-PAGE, which will show a shift in the

molecular weight of the protein band. The extent of modification can be quantified using

techniques like MALDI-TOF mass spectrometry or by analytical HIC if the peptide introduces a

significant change in hydrophobicity.

Representative Quantitative Data for Protein Conjugation:

Parameter Typical Value

Conjugation Efficiency
10-50% (highly dependent on protein and

reaction conditions)

Average Peptide-to-Protein Ratio 1-5

Purity of Conjugate (post-SEC) >90%

Note: This data is illustrative and optimization is typically required for each specific protein and

peptide pair.
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Workflow for conjugating an amine-PEG-peptide to a protein.

Application in Antibody-Drug Conjugate (ADC)
Development
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In ADC development, Fmoc-NH-PEG6-CH2COOH can be used to synthesize a drug-linker

construct that is subsequently conjugated to an antibody. The PEG6 spacer can enhance the

hydrophilicity of the ADC, potentially leading to a higher drug-to-antibody ratio (DAR) without

causing aggregation.

Logical Relationship in ADC Synthesis:

The synthesis of an ADC using this type of linker generally follows a logical progression:

Synthesis of the Linker-Payload: The carboxylic acid of Fmoc-NH-PEG6-CH2COOH is

coupled to an amine-containing cytotoxic drug.

Fmoc Deprotection: The Fmoc group is removed from the drug-linker construct to expose a

primary amine.

Derivatization of the Linker-Payload: The newly exposed amine is reacted with a

heterobifunctional crosslinker (e.g., one containing a maleimide group) to create a construct

that can react with the antibody.

Antibody Modification: The antibody's interchain disulfide bonds are partially or fully reduced

to generate free thiol groups.

Conjugation: The maleimide-functionalized drug-linker is conjugated to the thiols on the

antibody.

Purification and Characterization: The resulting ADC is purified and characterized to

determine the DAR and other quality attributes.

Representative Data for ADCs with PEG Linkers:
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Parameter PEG2 PEG4 PEG8 PEG12

Average DAR 3.5 3.8 4.0 4.1

% Monomer (by

SEC)
95 97 98 99

In Vitro Potency

(IC50, nM)
0.5 0.7 1.1 1.5

In Vivo Efficacy

(% TGI)
60 75 85 82

Source: Adapted from representative data on the effect of PEG linker length on ADC properties.

TGI = Tumor Growth Inhibition. This data illustrates a common trend where longer PEG linkers

can improve solubility (higher % monomer) and in vivo efficacy, sometimes at the cost of

slightly reduced in vitro potency.
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Logical workflow for ADC synthesis using a PEG6 linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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